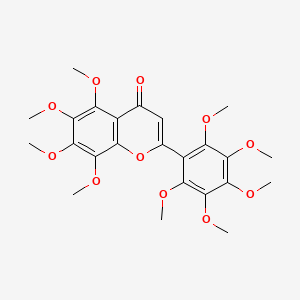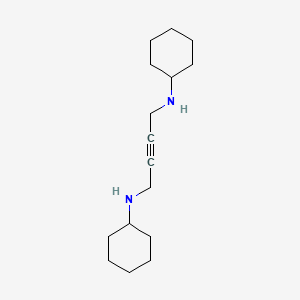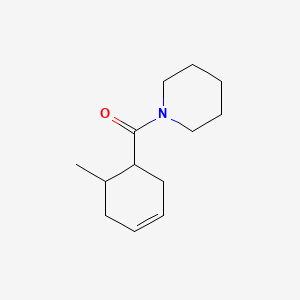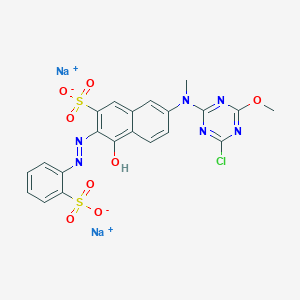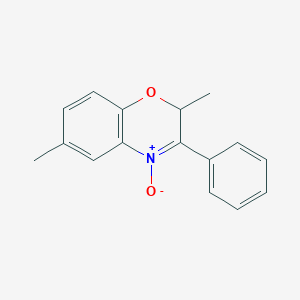
2,6-Dimethyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine is an organic heterobicyclic compound belonging to the benzoxazine family Benzoxazines are known for their unique structural properties, which include a benzene ring fused with an oxazine ring This particular compound is characterized by the presence of two methyl groups at positions 2 and 6, a phenyl group at position 3, and a keto group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,6-dimethylphenol with phenyl isocyanate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazine ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2,6-Dimethyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: In the industrial sector, it is used in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its ability to form stable complexes with metal ions can influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-oxo-3-phenyl-2H-1,4-benzoxazine: A closely related compound with similar structural features but lacking the lambda5 designation.
2,6-Dimethyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine-5-carboxylic acid: A derivative with an additional carboxylic acid group, which may alter its chemical behavior and applications.
This compound-5-sulfonic acid: Another derivative with a sulfonic acid group, potentially enhancing its solubility and reactivity.
Uniqueness
This compound stands out due to its specific structural arrangement and the presence of the lambda5 designation, which may confer unique electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
74413-13-1 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2,6-dimethyl-4-oxido-3-phenyl-2H-1,4-benzoxazin-4-ium |
InChI |
InChI=1S/C16H15NO2/c1-11-8-9-15-14(10-11)17(18)16(12(2)19-15)13-6-4-3-5-7-13/h3-10,12H,1-2H3 |
InChI Key |
XQGAXOSHXSJRJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=[N+](C2=C(O1)C=CC(=C2)C)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


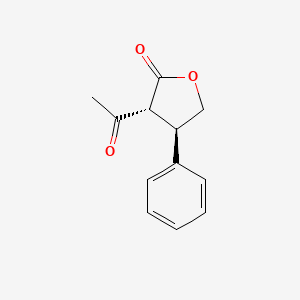
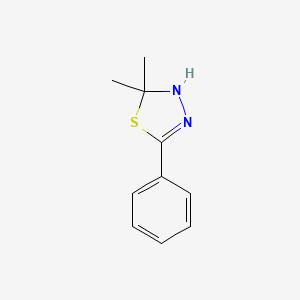
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
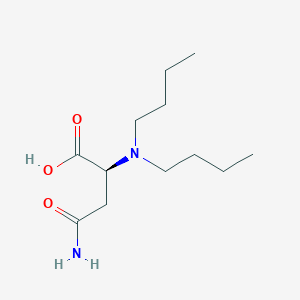


![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)

